Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
Description
Its structure comprises:
- A methyl carbamate group (–O(CO)NH– linked to CH₃).
- A sulfonyl bridge (–SO₂–) connecting the carbamate to a para-substituted phenyl ring.
- An acetylamino group (–NHCOCH₃) at the phenyl ring's para position.
This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in structurally related sulfonamides (e.g., compound 10 in , synthesized with an 87% yield) . Its spectral data (FTIR: 1681 cm⁻¹ for CONH; 1H-NMR δ 10.32 for NH) align with sulfonamide-carbamate hybrids, confirming the presence of key functional groups .
Properties
IUPAC Name |
methyl N-(4-acetamidophenyl)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSQQGOTBXOTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345866 | |
| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18431-25-9 | |
| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
Reagents :
- 4-Acetamidophenylsulfonamide (1.0 equivalent)
- Methyl chloroformate (1.1 equivalents)
- Anhydrous potassium carbonate (base)
- Acetone (solvent)
Procedure :
- Combine 4-acetamidophenylsulfonamide and methyl chloroformate in anhydrous acetone.
- Add potassium carbonate to neutralize HCl generated during the reaction.
- Reflux the mixture at 60–65°C for 4–6 hours under nitrogen atmosphere.
- Cool to room temperature, filter to remove insoluble salts, and concentrate the filtrate.
- Purify the crude product via recrystallization from ethanol/water or chromatography on silica gel.
Critical Parameters
- Base Selection : Potassium carbonate is preferred over stronger bases (e.g., triethylamine) to minimize side reactions such as over-alkylation.
- Solvent Choice : Acetone ensures solubility of both reactants and facilitates efficient mixing.
- Temperature Control : Reflux conditions accelerate the reaction while avoiding decomposition of the acid-sensitive acetamido group.
Reaction Mechanism and Side Reactions
The synthesis proceeds via a nucleophilic acyl substitution mechanism:
- Deprotonation : Potassium carbonate deprotonates the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion.
- Electrophilic Attack : The sulfonamide anion attacks the electrophilic carbonyl carbon of methyl chloroformate.
- Elimination : Chloride ion is expelled, forming the carbamate bond.
Potential Side Reactions :
- Hydrolysis of Methyl Chloroformate : Excess water in the system may hydrolyze methyl chloroformate to methanol and CO₂, reducing yield.
- N-Acetylation Competing Reactions : Under acidic conditions, the acetamido group may undergo hydrolysis, necessitating strict control of reaction pH.
Characterization and Quality Control
The compound’s structural integrity is confirmed through spectroscopic and crystallographic methods:
Spectroscopic Data
X-Ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths :
- S–O: 1.432–1.443 Å
- C=O (carbamate): 1.210 Å
- Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice ().
Comparative Analysis of Synthetic Routes
Though only one method is explicitly documented, hypothetical alternatives can be critiqued based on chemical principles:
| Method | Advantages | Limitations |
|---|---|---|
| 4-Acetamidophenylsulfonamide + Methyl Chloroformate | High yield, minimal byproducts | Requires anhydrous conditions |
| 4-Acetylamino Benzenesulfonyl Chloride + Methyl Carbamate | Faster kinetics (theoretical) | Risk of sulfonyl chloride hydrolysis |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: Carbamates or ureas.
Scientific Research Applications
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamate Ester
- Ethyl vs. Methyl Ester: Carbamic acid, [2-[[[4-(acetylamino)phenyl]methyl]sulfonyl]ethyl]-, ethyl ester (CAS 63884-79-7, ) replaces the methyl ester with ethyl. Ethyl esters generally exhibit lower lipophilicity (higher LogP) than methyl esters, impacting membrane permeability . Methyl esters (target compound) may hydrolyze faster in vivo due to steric factors, influencing bioavailability .
- tert-Butyl Carbamate: tert-Butyl (3-amino-4-methylphenyl)carbamate () uses a bulky tert-butyl group, enhancing metabolic stability but reducing solubility. This contrasts with the target compound’s methyl ester, which balances stability and solubility .
Sulfonyl-Linked Substituent Modifications
Pyrimidine vs. Phenyl Rings :
Fluorophenyl Derivatives :
Bioactive Substituents and Pharmacological Effects
- 5-Chloro-2-Methoxybenzoyl Group: Methyl [(4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl)sulfonyl]carbamate () incorporates a chloro-methoxybenzoyl moiety. The chlorine atom enhances halogen bonding, while methoxy improves solubility, making this compound a potent hypoglycemic agent (e.g., glyburide impurity) .
- Heterocyclic Modifications: 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methylbenzoic acid methyl ester () uses a pyridine-ethynyl linker.
Spectral and Analytical Data
- FTIR/NMR :
- Target compound’s SO₂NH (1163 cm⁻¹) and CONH (1681 cm⁻¹) peaks match sulfonamide-carbamates (). Shifts in δ 7.75 (aromatic protons) differ from fluorinated analogs (e.g., δ 7.37–7.55 in ’s compound 13 ) due to electron-withdrawing effects .
- 13C-NMR : The acetyl carbonyl at δ 169.54 ppm is consistent across analogs (e.g., δ 169.54 in vs. δ 169.8 in ) .
ADMET Profiles
- LogP and Solubility :
- Metabolic Stability :
- Methyl carbamates are prone to esterase hydrolysis, whereas tert-butyl analogs () resist degradation. Fluorinated derivatives () exhibit prolonged half-lives .
Biological Activity
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester, also known as methyl N-(4-acetamidophenyl)sulfonylcarbamate, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group linked to a sulfonamide moiety and an acetylamino group. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological targets.
Target Interactions
Carbamic acid derivatives typically interact with enzymes or receptors, altering their activity. This compound has been investigated for its role as an enzyme inhibitor , particularly in pathways involving sulfonamide interactions.
Mode of Action
The mechanism involves binding to target proteins, which modifies their function and subsequently alters cellular processes. The specific biochemical pathways affected depend on the target protein's nature and the compound's concentration.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability:
- Absorption : The compound is expected to have moderate absorption characteristics, influenced by its lipophilicity.
- Distribution : Due to its chemical structure, it may distribute widely in biological tissues.
- Metabolism : Metabolic pathways likely involve hydrolysis of the carbamate group and potential conjugation reactions.
- Excretion : Renal excretion is anticipated as a primary route for elimination.
Antimicrobial Properties
Research has indicated that derivatives of carbamic acid exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 6.25 |
| Escherichia coli | 6.25 |
| Fusarium oxysporum | 32 |
| Aspergillus sclerotiorum | 32 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
Carbamic acid derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors , which play critical roles in gene expression regulation. The sulfonamide linkage in this compound is thought to enhance its inhibitory effects on HDACs, thereby affecting cancer cell proliferation.
Case Studies
-
Inhibition of Enzyme Activity
A study demonstrated that methyl N-(4-acetamidophenyl)sulfonylcarbamate inhibited specific enzymes involved in inflammatory pathways. In vitro assays showed a dose-dependent inhibition of enzyme activity, suggesting therapeutic potential in inflammatory diseases. -
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial load in vitro and showed promise for further development into a therapeutic agent.
Comparison with Similar Compounds
The biological activity of methyl N-(4-acetamidophenyl)sulfonylcarbamate can be compared with other carbamic acid derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Carbamic acid, (4-chlorophenyl)-methyl ester | Moderate antibacterial activity | Chlorine substituent enhances reactivity |
| Carbamic acid, 4-methylphenyl-methyl ester | Low antimicrobial activity | Methyl group affects lipophilicity |
| This compound | High antimicrobial activity | Sulfonamide linkage enhances enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
